BenchChemオンラインストアへようこそ!

(R)-2-Phenyldihydro-2H-pyran-4(3H)-one

Chiral resolution Enantiomeric purity Asymmetric synthesis

(R)-2-Phenyldihydro-2H-pyran-4(3H)-one (CAS 82110-27-8), also designated as (2R)-2-phenyloxan-4-one or (R)-2-phenyltetrahydro-4H-pyran-4-one, is a chiral, non-racemic six-membered oxygen heterocycle bearing a phenyl substituent at the 2-position and a ketone at the 4-position (C11H12O2, MW 176.21 g/mol). The compound belongs to the tetrahydropyran-4-one class, a privileged scaffold prevalent in bioactive natural products and pharmaceutical intermediates, where the ring oxygen serves as a hydrogen-bond acceptor and the carbonyl group provides a handle for further functionalization.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B13148200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Phenyldihydro-2H-pyran-4(3H)-one
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1COC(CC1=O)C2=CC=CC=C2
InChIInChI=1S/C11H12O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2/t11-/m1/s1
InChIKeyWDYWHODSDKVYAL-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Phenyldihydro-2H-pyran-4(3H)-one (CAS 82110-27-8): Chiral Tetrahydropyran-4-one Building Block for Asymmetric Synthesis


(R)-2-Phenyldihydro-2H-pyran-4(3H)-one (CAS 82110-27-8), also designated as (2R)-2-phenyloxan-4-one or (R)-2-phenyltetrahydro-4H-pyran-4-one, is a chiral, non-racemic six-membered oxygen heterocycle bearing a phenyl substituent at the 2-position and a ketone at the 4-position (C11H12O2, MW 176.21 g/mol) . The compound belongs to the tetrahydropyran-4-one class, a privileged scaffold prevalent in bioactive natural products and pharmaceutical intermediates, where the ring oxygen serves as a hydrogen-bond acceptor and the carbonyl group provides a handle for further functionalization [1]. As a single enantiomer with a defined (R) absolute configuration at the C-2 stereogenic center, it is primarily employed as a chiral building block in enantioselective synthesis rather than as a final therapeutic agent .

Why the Racemate or (S)-Enantiomer Cannot Replace (R)-2-Phenyldihydro-2H-pyran-4(3H)-one in Stereochemically Critical Applications


In asymmetric synthesis and chiral drug intermediate production, the racemic mixture (CAS 147688-62-8) and the (R) enantiomer (CAS 82110-27-8) are not interchangeable. The racemate delivers a 1:1 mixture of (R)- and (S)-enantiomers, halving the effective yield of the desired stereoisomer and introducing the opposite enantiomer as an impurity that can propagate through subsequent synthetic steps to yield diastereomeric products with divergent biological properties . The (S)-enantiomer (CAS 82110-28-9), while individually definable, produces the antipodal stereochemical outcome. Validated enantioselective HPLC methods exist for resolving these enantiomers, confirming that the (R) and (S) forms are chromatographically distinct entities whose separation requires dedicated chiral stationary phase methodology [1]. For procurement decisions in medicinal chemistry campaigns, natural product total synthesis, or chiral ligand preparation, substituting the racemate for the enantiopure (R) form introduces stereochemical ambiguity that cannot be remediated downstream without costly chiral separation steps—which may themselves fail if the diastereomeric products co-elute or co-crystallize [2].

Quantitative Differentiation Evidence for (R)-2-Phenyldihydro-2H-pyran-4(3H)-one vs. Closest Analogs


Stereochemical Identity: Enantiopure (R)-Configuration vs. Racemic Mixture as Procured

The (R)-enantiomer (CAS 82110-27-8) is supplied with a defined absolute configuration at the C-2 stereogenic center and a specified chemical purity of ≥95% . In contrast, the racemic mixture (CAS 147688-62-8) contains a statistical 50:50 distribution of (R)- and (S)-enantiomers, yielding 0% enantiomeric excess (ee) despite a comparable chemical purity of 96% . For a synthetic sequence requiring a single enantiomer, the racemate delivers only 50% of the desired stereoisomer, and the undesired enantiomer constitutes a stoichiometric impurity that must be removed—typically via chiral chromatography or diastereomeric crystallization—adding cost and reducing overall yield.

Chiral resolution Enantiomeric purity Asymmetric synthesis Procurement specification

Physicochemical Profile Differentiation from the Unsubstituted Parent Tetrahydro-4H-pyran-4-one

The introduction of the 2-phenyl substituent dramatically alters the physicochemical profile of the tetrahydropyran-4-one core. The (R)-2-phenyl derivative (MW 176.21) exhibits a calculated LogP of 2.107 and a topological polar surface area (TPSA) of 26.3 Ų , compared to the unsubstituted tetrahydro-4H-pyran-4-one (MW 100.12, LogP ~0.1, TPSA 26.3 Ų) . The boiling point increases from 166°C to 306°C, and density rises from 1.08 to 1.113 g/mL . These differences are critical for reaction design: the higher boiling point enables higher-temperature transformations, while the increased LogP alters partitioning behavior in extractive workups and chromatographic purifications.

Physicochemical properties Lipophilicity Boiling point Solubility parameters

Enantioselective HPLC Resolution Capability: Validated Analytical Method for Enantiomeric Purity Verification

Johnson and Wainer (1996) developed and validated enantioselective HPLC methods capable of baseline-resolving (RS)-2-phenyltetrahydropyran-4-one into its constituent (R)- and (S)-enantiomers on chiral stationary phases [1]. This method provides the analytical infrastructure for verifying enantiomeric purity of procured (R)-2-phenyldihydro-2H-pyran-4(3H)-one. Critically, the same study also resolved the structurally analogous (RS)-2-phenylcyclohexanone, establishing that the pyran oxygen in the tetrahydropyran-4-one scaffold modulates chromatographic retention and enantioselectivity relative to the all-carbon cyclohexanone analog—a finding with direct implications for analytical method transfer and quality control protocol design .

Chiral chromatography Enantiomeric excess determination Quality control Analytical method validation

Configurational Stability of the 2-Phenyltetrahydropyran Scaffold Under Strongly Basic Conditions: A Racemization Barrier Benchmark

Cicco et al. (2016) demonstrated that the α-lithiated derivative of optically active 2-phenyltetrahydropyran (2-PhTHP)—the deoxy analog of the target 4-one—exhibits a calculated barrier to inversion of 13.5 kcal/mol at –78°C in hexane/TMEDA [1]. While this measurement was performed on the deoxy scaffold rather than the 4-one itself, the structural homology (identical 2-phenyl substitution pattern and ring-oxygen-containing six-membered heterocycle) supports a class-level expectation of significant configurational stability for the α-carbanion of the 4-one analog under cryogenic lithiation conditions. The same study reported that 2-PhTHP could be functionalized in up to 98% yield via sBuLi-mediated lithiation-trapping, demonstrating the synthetic tractability of this scaffold for enantiomerically enriched derivative preparation .

Racemization barrier α-Lithiation Configurational stability Enantioselective functionalization

Patent-Validated Utility of Optically Active 2-Substituted Tetrahydropyran-4-ones as Pharmaceutical Intermediates

The Zeneca Limited patent US 6,258,574 (filed 1999, issued 2001) explicitly establishes optically active 2-substituted tetrahydropyran-4-ones—including 2-phenyl-substituted variants—as valuable intermediates accessible through stereospecific enzymatic resolution of racemic cis-2-substituted tetrahydropyran-4-ols, followed by oxidation to the corresponding optically active ketone [1]. In a demonstrative example, the (S)-enantiomer of 2-methyltetrahydro-4H-pyran-4-one was obtained in 98% enantiomeric purity via this methodology (retention times: (S)-enantiomer 15.6 min, (R)-enantiomer 18.1 min on Chiralcel OB) [2]. Separately, Kanegafuchi Chemical Ind. (Japanese Patent JPH0977760, 1997) disclosed asymmetric hetero Diels-Alder methodology for producing optically active 2-substituted 2,3-dihydro-4H-pyran-4-ones using chiral Lewis acid catalysis, further confirming the industrial relevance of this compound class as pharmaceutical intermediates .

Pharmaceutical intermediate Enzymatic resolution Patent landscape Process chemistry

Procurement-Relevant Application Scenarios for (R)-2-Phenyldihydro-2H-pyran-4(3H)-one


Enantioselective Total Synthesis of Tetrahydropyran-Containing Natural Products

The (R)-configured 2-phenyltetrahydropyran-4-one serves as a chiral pool entry point for the asymmetric total synthesis of bioactive tetrahydropyran natural products such as diospongins, centrolobine, and lasonolide A fragments. The defined (R) absolute configuration at C-2 eliminates the need for a stereochemistry-setting step at this position, while the 4-ketone provides a functional handle for diastereoselective reduction, Grignard addition, or olefination—transformations whose stereochemical outcome is influenced by the pre-existing C-2 stereocenter . The class-level racemization barrier evidence from Cicco et al. (2016) indicates that α-functionalization under cryogenic strong-base conditions can proceed with retention of configuration, expanding the scope of accessible derivatives .

Chiral Building Block for Medicinal Chemistry SAR Campaigns

In structure-activity relationship (SAR) studies targeting tetrahydropyran-based pharmacophores—such as SERT/NET transporter inhibitors, where 3D QSAR models have identified the tetrahydropyran ring substitution pattern as a key determinant of selectivity —the enantiopure (R)-2-phenyl-4-one enables the systematic exploration of stereochemistry-activity relationships. The compound's physicochemical profile (LogP 2.107, TPSA 26.3 Ų, HBA 2, HBD 0) places it within favorable drug-like property space for CNS penetration assessment, and the 4-ketone carbonyl provides a synthetic junction for introducing amine, alcohol, or amide functionalities common in CNS-active tetrahydropyran derivatives .

Chiral Ligand or Organocatalyst Precursor Synthesis

The combination of a stereogenic center at C-2, a phenyl ring capable of π-stacking interactions, and a modifiable ketone at C-4 makes (R)-2-phenyldihydro-2H-pyran-4(3H)-one a strategically useful precursor for chiral ligand synthesis. Reduction to the corresponding cis- or trans-2-phenyltetrahydropyran-4-ol—whose diastereomeric separation has been demonstrated by Johnson and Wainer (1996) —yields bidentate alcohol-ether ligands, while reductive amination of the ketone provides chiral amino-tetrahydropyran ligands. The enantiomeric integrity of the starting (R)-4-one can be analytically verified using the validated chiral HPLC methodology established for this compound class .

Process Chemistry: Accessing Enantiopure Tetrahydropyran Intermediates Without In-House Chiral Separation

For process development groups scaling up syntheses of tetrahydropyran-containing APIs, procuring the pre-resolved (R)-enantiomer (≥95% purity, CAS 82110-27-8) eliminates the need for in-house chiral chromatographic separation or enzymatic resolution steps that would otherwise be required if starting from the racemate (CAS 147688-62-8) . The Zeneca patent (US 6,258,574) demonstrates that enzymatic resolution of racemic 2-substituted tetrahydropyran-4-ols can achieve 98% ee, but requires additional process steps (enzymatic esterification or hydrolysis, separation, and oxidation) that add cost and reduce throughput . Direct procurement of the enantiopure (R)-ketone streamlines the synthetic route and reduces the regulatory burden associated with demonstrating enantiomeric purity in cGMP intermediate production .

Quote Request

Request a Quote for (R)-2-Phenyldihydro-2H-pyran-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.